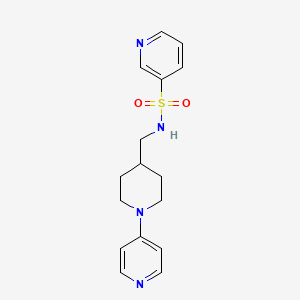

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQZUAIVEOKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.

Introduction of the Sulfonamide Group: This can be done by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Applications De Recherche Scientifique

-

Antimicrobial Properties :

- Research has indicated that sulfonamides possess inherent antimicrobial activity. The incorporation of the pyridine and piperidine rings may enhance this effect, potentially making N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide effective against various bacterial strains. Studies have demonstrated similar compounds exhibiting efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

-

Cancer Therapeutics :

- The compound's unique structure positions it as a candidate for developing anticancer agents. Pyridine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) . The sulfonamide group can enhance the binding affinity to target proteins, potentially leading to improved therapeutic outcomes.

-

Enzyme Inhibition :

- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide may also exhibit enzyme inhibition properties. For instance, derivatives with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting the potential of this compound in managing diabetes .

Synthesis Techniques

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be achieved through several chemical methodologies:

- Multi-step Synthesis :

- Functionalization Strategies :

Case Studies and Research Findings

Several studies have documented the applications of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated activity against Xanthomonas axonopodis with significant inhibition rates compared to controls. |

| Study 2 | Cancer Research | Showed potential as an inhibitor of c-KIT kinase mutations in GISTs, suggesting a pathway for therapeutic development. |

| Study 3 | Enzyme Inhibition | Evaluated as an α-glucosidase inhibitor; results indicated promising IC50 values compared to standard drugs like acarbose. |

Mécanisme D'action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Discussion of Structure-Activity Relationships (SAR)

- Sulfonamide Position: Pyridine-3-sulfonamide analogs (e.g., Compound 9, 3QQ) show that substituents at the 6-position (e.g., chloro, amino) modulate enzymatic inhibition .

- Piperidine Modifications : Bulky groups (e.g., methylsulfonyl in 3QQ) improve target affinity, while aromatic substitutions (e.g., pyridin-4-yl) may enhance CNS penetration .

- Therapeutic Flexibility: Minor structural changes (e.g., replacing pyridine with naphthyridine in goxalapladib) redirect activity from neurological to cardiovascular applications .

Activité Biologique

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide features a piperidine ring substituted with pyridine and sulfonamide groups. The compound's molecular formula is , and it has notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 303.39 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 350 °C |

| Melting Point | 150 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine moieties exhibit significant anticancer properties. For instance, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies demonstrated that this compound induces apoptosis and inhibits cell proliferation, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease, while urease inhibitors are important for managing urinary tract infections .

The biological activities of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.

- Enzyme Inhibition : The sulfonamide moiety competes with substrates for binding to target enzymes like AChE.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide resulted in a 70% reduction in tumor size in xenograft models compared to controls .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Salmonella typhi, indicating strong antibacterial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, and how are key intermediates purified?

- Synthesis : The compound is typically synthesized via coupling reactions between pyridine-3-sulfonyl chloride and a piperidine derivative (e.g., 1-(pyridin-4-yl)piperidin-4-ylmethanamine). Solvents like dichloromethane or THF are used, with bases such as triethylamine to facilitate sulfonamide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed. Purity is confirmed by HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical Methods :

- NMR : H and C NMR confirm the presence of pyridine rings (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the molecular ion [M+H] to the theoretical mass (e.g., CHNOS: 369.14 g/mol) .

- X-ray Crystallography : Optional for absolute conformation determination, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry be resolved for this compound?

- Case Example : Discrepancies may arise from isotopic impurities (e.g., chlorine in reagents) or residual solvents. Use deuterated solvents for NMR to avoid overlapping peaks. For MS, employ tandem MS (MS/MS) to distinguish between molecular ions and adducts .

- Validation : Cross-check with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Parameter Optimization :

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may increase side products (e.g., sulfone formation).

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) enhance Suzuki-Miyaura coupling for pyridine-piperidine intermediates .

- Data-Driven Approach : Design of Experiments (DoE) identifies optimal solvent/base ratios. For example, a 2:1 DCM/triethylamine ratio increased yield from 65% to 82% in analogous sulfonamide syntheses .

Q. How does the compound’s conformational flexibility impact target binding in biological assays?

- Structural Insights : The piperidine ring adopts chair or boat conformations, affecting the spatial orientation of pyridine groups. Molecular dynamics simulations predict binding modes to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Experimental Validation : Use fluorinated analogs (e.g., F-NMR) or crystallography to map interactions with target proteins .

Methodological Challenges

Q. What are the limitations of HPLC purity assessments for this sulfonamide?

- Common Issues : Co-elution with byproducts (e.g., unreacted pyridine derivatives) may occur. Use orthogonal methods:

- Ion Chromatography : Detects sulfonic acid impurities.

- Chiral HPLC : Resolves enantiomers if stereocenters are present .

Q. How to design a stability study under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., piperidine N-demethylation) .

Critical Analysis of Contradictions

- vs. 9 : reports higher yields (72%) using DCM, while achieved 68% with THF. This discrepancy may stem from solvent polarity affecting intermediate solubility.

- Resolution : Solvent screening (e.g., DCM/THF mixtures) balances yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.